molecular formula C22H15Br2ClN2O3 B11536083 3,4-dibromo-2-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol

3,4-dibromo-2-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol

Cat. No.: B11536083
M. Wt: 550.6 g/mol
InChI Key: AZNMGXDWWXOOKK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a fascinating structure. Let’s break it down:

    Name: 3,4-dibromo-2-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol

    Formula: CHBrClNO

Preparation Methods

Synthesis Routes::

    Bromination: Start with 2,6-dimethoxyphenol and brominate it at positions 3 and 4 using bromine or a brominating agent. This yields the dibromo intermediate.

    Imine Formation: React the dibromo intermediate with 4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)aniline to form the imine linkage.

    Methylation: Finally, methylate the phenolic hydroxyl group using a methylating agent (e.g., dimethyl sulfate or methyl iodide).

Industrial Production:: The industrial synthesis typically involves optimized reaction conditions and scalable processes to achieve high yields.

Chemical Reactions Analysis

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form a quinone derivative.

    Reduction: Reduction of the imine group can yield the corresponding amine.

    Substitution: The bromine atoms are susceptible to substitution reactions.

    Common Reagents: Bromine, chloroform, aniline derivatives, and methylating agents.

    Major Products: The final compound itself, along with intermediates formed during the synthesis.

Scientific Research Applications

    Chemistry: Used as a model compound for studying imine chemistry and oxidative transformations.

    Biology: Investigated for potential biological activities (e.g., antioxidant properties).

    Medicine: Research on its pharmacological effects and potential therapeutic applications.

    Industry: Possible use in materials science or as a building block for more complex molecules.

Mechanism of Action

  • The compound’s mechanism likely involves interactions with cellular receptors or enzymes.
  • Further studies are needed to elucidate its specific targets and pathways.

Comparison with Similar Compounds

    Uniqueness: Its combination of bromine, imine, and benzoxazole moieties sets it apart.

    Similar Compounds: Explore related structures like other phenolic derivatives or imines.

Properties

Molecular Formula

C22H15Br2ClN2O3

Molecular Weight

550.6 g/mol

IUPAC Name

3,4-dibromo-2-[[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-6-methoxyphenol

InChI

InChI=1S/C22H15Br2ClN2O3/c1-11-3-6-17-18(7-11)30-22(27-17)13-8-12(4-5-16(13)25)26-10-14-20(24)15(23)9-19(29-2)21(14)28/h3-10,28H,1-2H3

InChI Key

AZNMGXDWWXOOKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)N=CC4=C(C(=CC(=C4Br)Br)OC)O)Cl

Origin of Product

United States

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